SKLB-23bb is a synthetically derived, orally bioavailable, small molecule that acts as a histone deacetylase 6 (HDAC6) inhibitor and a microtubule destabilizing agent (MDA). [, , , ] It belongs to the class of hydroxamic acid-based compounds. [, ] In scientific research, SKLB-23bb serves as a valuable tool for studying the roles of HDAC6 and microtubule dynamics in various biological processes, particularly in the context of cancer and other diseases. [, , , ]
SKLB-23bb is a novel compound recognized for its selective inhibition of histone deacetylase 6 (HDAC6), which plays a significant role in various cellular processes, including gene expression and protein function. This compound has garnered attention due to its superior antitumor efficacy in both in vitro and in vivo studies compared to other HDAC6 inhibitors, particularly ACY1215, which is currently in clinical trials. SKLB-23bb not only targets HDAC6 but also disrupts microtubule polymerization, enhancing its therapeutic potential against solid and hematologic tumors.
SKLB-23bb was developed as part of research initiatives aimed at discovering effective cancer therapies. It falls under the classification of histone deacetylase inhibitors, specifically targeting HDAC6, and is categorized as an orally bioavailable compound. The compound is utilized in various scientific research applications, particularly in cancer biology, due to its dual action mechanism that affects both histone deacetylation and microtubule dynamics.
The detailed synthetic routes often utilize standard organic chemistry techniques such as refluxing, crystallization, and chromatography to isolate and purify the final compound.
The molecular structure of SKLB-23bb is characterized by a hydroxamic acid functional group that is crucial for its activity as a histone deacetylase inhibitor. The compound's structure allows it to interact effectively with both HDAC6 and microtubules.
SKLB-23bb participates in various chemical reactions that enhance its biological activity:
These reactions underline the compound's potential as a therapeutic agent by targeting multiple pathways involved in cancer progression.
The mechanism of action for SKLB-23bb involves:
SKLB-23bb exhibits several notable physical and chemical properties:
These properties are critical for its application in preclinical studies and potential clinical use.
SKLB-23bb has a wide range of scientific applications:
SKLB-23bb (CAS 1815580-06-3) emerged from rational drug design efforts to overcome limitations of single-target epigenetic therapies in oncology. This novel compound incorporates a hydroxamic acid zinc-binding group (ZBG), a hydrophobic linker, and a 2-methylquinazoline cap structure, enabling simultaneous engagement with two distinct biological targets: histone deacetylase 6 (HDAC6) and microtubules [1] [4]. Its discovery stemmed from systematic structural optimization of HDAC inhibitors, where researchers identified unexpected microtubule-disrupting capabilities when specific linker modifications were introduced [9].
Biochemical characterization revealed SKLB-23bb's exceptional enzymatic selectivity profile. It inhibits HDAC6 with an IC₅₀ of 17 nM, demonstrating 25-fold selectivity over HDAC1 (IC₅₀ = 422 nM) and 200-fold selectivity over HDAC8 (IC₅₀ = 3,398 nM) [3] [8]. Crucially, mechanistic studies using HDAC6-knockout cell lines constructed via CRISPR-Cas9 technology demonstrated that SKLB-23bb retains potent cytotoxic activity even in the absence of HDAC6. This pivotal finding confirmed its dual-targeting mechanism, distinguishing it from selective HDAC6 inhibitors like ACY-1215 (ricolinostat) [1].
Table 1: Selectivity Profile of SKLB-23bb Against HDAC Isoforms
HDAC Isoform | IC₅₀ (nM) | Selectivity Ratio (vs. HDAC6) |
---|---|---|
HDAC6 | 17 | 1 |
HDAC1 | 422 | 25 |
HDAC8 | 3,398 | 200 |
SKLB-23bb's drug-like properties include excellent oral bioavailability (47% in rats) and favorable pharmacokinetic parameters, featuring a prolonged terminal half-life (t₁/₂ = 7.7 h IV, 9.6 h PO) and low clearance rates [4]. In vivo efficacy studies demonstrated superior tumor growth inhibition compared to reference compounds across diverse xenograft models. Oral administration (25-50 mg/kg) achieved tumor growth inhibition (TGI) values of 60.4% in colorectal HCT116 models, surpassing vorinostat (SAHA) at 4-fold higher doses and outperforming ACY-1215 at equivalent dosing [1] [4].
The biological rationale for dual HDAC6-microtubule targeting stems from complementary anticancer mechanisms that collectively overcome limitations of single-target approaches. HDAC6, a cytoplasmic deacetylase with unique structural features (two catalytic domains and a ubiquitin-binding zinc finger domain), regulates oncogenic processes through both epigenetic and non-epigenetic functions. Key substrates include α-tubulin (involved in cell motility), HSP90 (chaperone for oncoproteins), and cortactin (regulator of invasion) [7]. Selective HDAC6 inhibition disrupts these processes but often requires high concentrations for efficacy, potentially compromising selectivity [7].
Microtubule disruption represents a validated anticancer strategy, but resistance frequently develops via ATP-binding cassette (ABC) transporter upregulation. SKLB-23bb binds the colchicine site on β-tubulin, specifically interacting with residues Cysteine-241 and Valine-181. This binding inhibits microtubule polymerization, circumventing common resistance mechanisms associated with taxane or vinca alkaloid sites [1] [9]. The dual action creates a synergistic therapeutic effect:
Table 2: Antiproliferative Activity of SKLB-23bb in Cancer Cell Lines
Cell Line | Tumor Type | IC₅₀ (nM) |
---|---|---|
A2780S | Ovarian cancer | 31 |
A-375 | Melanoma | 31-45 |
HCT-116 | Colorectal carcinoma | 31-35 |
HeLa | Cervical cancer | 49 |
MV4-11 | Acute myeloid leukemia | Not provided |
Ramos | B-cell lymphoma | Not provided |
The pharmacological significance extends beyond direct cytotoxicity. Dual inhibition creates synthetic lethality in malignancies reliant on both microtubule dynamics and HDAC6-mediated oncoprotein stabilization. This approach also minimizes compensatory pathway activation – a limitation of sequential or combination therapies [6] [7]. By integrating two complementary mechanisms into a single pharmacophore, SKLB-23bb represents a paradigm shift in epigenetic-cytoskeletal targeted therapy, particularly for solid tumors historically less responsive to selective HDAC6 inhibitors [1] [4].
Table 3: Key Structural Elements and Functions of SKLB-23bb
Structural Element | Chemical Feature | Biological Function |
---|---|---|
Zinc-binding group (ZBG) | Hydroxamic acid | Chelates Zn²⁺ in HDAC6 catalytic pocket |
Cap group | 2-Methylquinazoline | Surface interaction with HDAC6; Tubulin binding |
Linker | Alkoxy chain | Connects ZBG and cap; Optimizes binding |
Tubulin-binding motif | Methoxyphenyl moiety | Binds colchicine site on β-tubulin |
Compounds Mentioned: SKLB-23bb, ACY-1215 (ricolinostat), SAHA (vorinostat), colchicine
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9